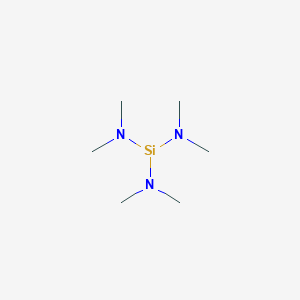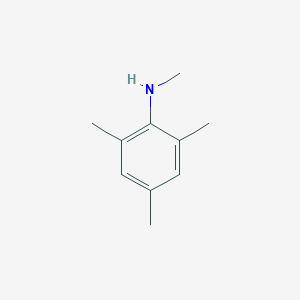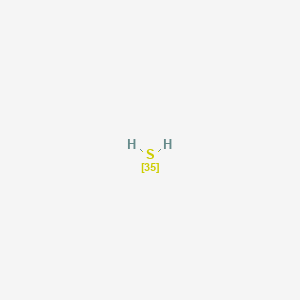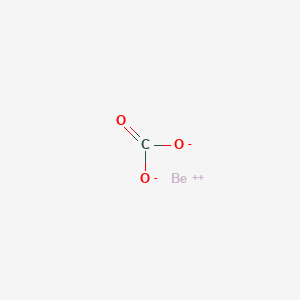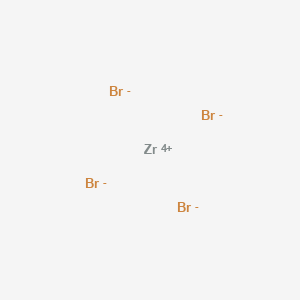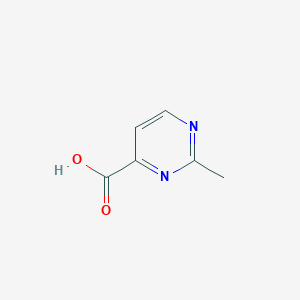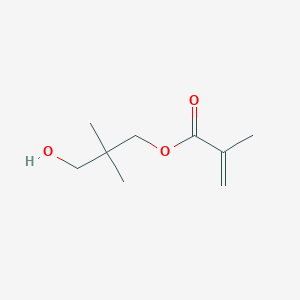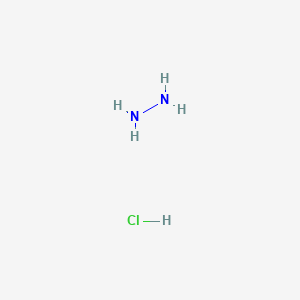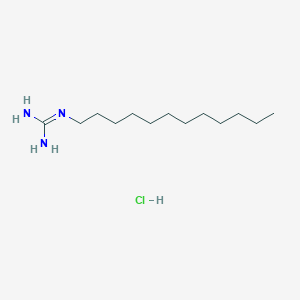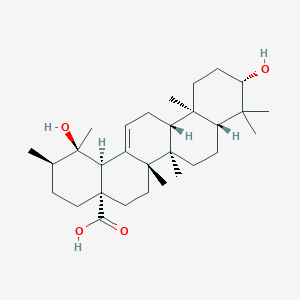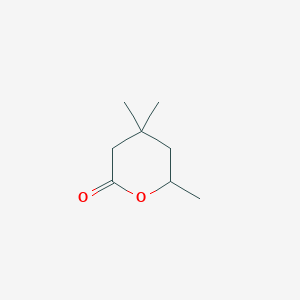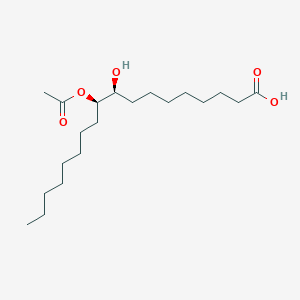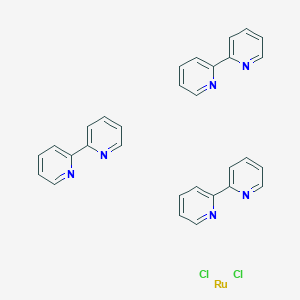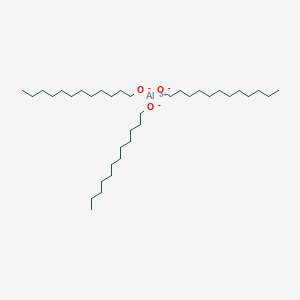
Aluminum tridodecanolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum tridodecanolate is a compound formed by the reaction of 1-Dodecanol with aluminumIt is a colorless, waxy solid with a faint floral odor and is commonly used in the production of detergents, lubricants, and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Dodecanol can be synthesized through the hydrogenation of lauric acid, which is derived from coconut oil or palm kernel oil. The hydrogenation process involves the use of a catalyst, typically nickel, under high pressure and temperature conditions . The aluminum salt of 1-Dodecanol can be prepared by reacting 1-Dodecanol with aluminum chloride in an organic solvent such as toluene. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of 1-Dodecanol involves the hydrolysis of coconut oil or palm kernel oil to obtain lauric acid, followed by hydrogenation to produce 1-Dodecanol. The aluminum salt is then produced by reacting 1-Dodecanol with aluminum chloride in a suitable solvent .
Análisis De Reacciones Químicas
Types of Reactions
Aluminum tridodecanolate undergoes various chemical reactions, including:
Reduction: Reduction of 1-Dodecanol can yield dodecane, a saturated hydrocarbon.
Substitution: 1-Dodecanol can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a nickel catalyst.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Dodecanoic acid.
Reduction: Dodecane.
Substitution: Halogenated dodecanol derivatives.
Aplicaciones Científicas De Investigación
Aluminum tridodecanolate has various scientific research applications, including:
Chemistry: Used as a surfactant and emulsifier in chemical reactions.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of detergents, lubricants, and cosmetics.
Mecanismo De Acción
The mechanism of action of Aluminum tridodecanolate involves its interaction with cell membranes. Due to its amphiphilic nature, it can integrate into lipid bilayers, affecting membrane fluidity and permeability . This property makes it useful in various applications, including drug delivery and as a surfactant in chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
1-Decanol: A fatty alcohol with a shorter carbon chain (C₁₀H₂₂O) and similar properties.
1-Tetradecanol: A fatty alcohol with a longer carbon chain (C₁₄H₃₀O) and similar properties.
1-Hexadecanol: Another fatty alcohol with an even longer carbon chain (C₁₆H₃₄O) and similar properties.
Uniqueness
Aluminum tridodecanolate is unique due to its specific chain length, which provides a balance between hydrophilic and hydrophobic properties, making it an effective surfactant and emulsifier .
Propiedades
Número CAS |
14624-15-8 |
|---|---|
Fórmula molecular |
C36H75AlO3 |
Peso molecular |
583 g/mol |
Nombre IUPAC |
aluminum;dodecan-1-olate |
InChI |
InChI=1S/3C12H25O.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13;/h3*2-12H2,1H3;/q3*-1;+3 |
Clave InChI |
PNRSICAVRDRYOH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC[O-].CCCCCCCCCCCC[O-].CCCCCCCCCCCC[O-].[Al+3] |
SMILES canónico |
CCCCCCCCCCCC[O-].CCCCCCCCCCCC[O-].CCCCCCCCCCCC[O-].[Al+3] |
| 14624-15-8 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


